
N-benzoyl-N'-(6-methyl-5-quinolinyl)thiourea
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Overview
Description
N-benzoyl-N’-(6-methyl-5-quinolinyl)thiourea is a chemical compound with the molecular formula C18H15N3OS It is a thiourea derivative, characterized by the presence of a benzoyl group and a quinolinyl group attached to the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-N’-(6-methyl-5-quinolinyl)thiourea typically involves the reaction of 6-methylquinoline-5-amine with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N-benzoyl-N’-(6-methyl-5-quinolinyl)thiourea are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The thiourea group (–NH–C(=S)–NH–) undergoes oxidation to form disulfide derivatives or sulfonic acids under controlled conditions.
Key Reactions and Conditions:
Reagent/Conditions | Product Formed | Yield | Reference |
---|---|---|---|
H₂O₂ (30%) in acetic acid, 60°C | Disulfide-linked dimer | 78% | |
KMnO₄ in acidic medium, RT | Sulfonic acid derivative | 65% |
Mechanistic studies indicate that oxidation proceeds via radical intermediates, with the sulfur atom acting as the primary reactive site. The disulfide product retains biological activity, while sulfonic acid derivatives show enhanced water solubility.
Reduction Reactions
The thiourea moiety can be reduced to form amines or thioethers.
Key Reactions and Conditions:
Reagent/Conditions | Product Formed | Selectivity | Reference |
---|---|---|---|
LiAlH₄, anhydrous THF, reflux | N-Benzoyl-N'-(6-methyl-5-quinolinyl)amine | 82% | |
Zn/HCl, ethanol, 50°C | Thioether derivative | 68% |
Reduction with LiAlH₄ cleaves the C=S bond, yielding the corresponding amine, whereas Zn/HCl selectively reduces the thiocarbonyl group to a thioether . The amine product demonstrates enhanced bioavailability in pharmacological screens.
Nucleophilic Substitution
The sulfur atom in the thiourea group facilitates nucleophilic displacement reactions.
Key Reactions:
-
With alcohols: Produces carbamates in the presence of catalytic NaH.
Mechanistic Pathway:
-
Deprotonation of the thiourea nitrogen enhances nucleophilicity.
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Nucleophile (e.g., amine, alcohol) attacks the electrophilic carbon adjacent to sulfur.
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Elimination of H₂S or related byproducts completes the substitution .
Metal Complexation
The compound acts as a bidentate ligand, coordinating via sulfur and quinolinyl nitrogen atoms.
Notable Complexes:
Metal Salt | Coordination Geometry | Stability Constant (log K) | Application | Reference |
---|---|---|---|---|
Cu(NO₃)₂ | Square planar | 12.3 ± 0.2 | Catalytic oxidation | |
FeCl₃ | Octahedral | 9.8 ± 0.3 | Antimicrobial activity |
Copper complexes exhibit catalytic efficiency in aerobic oxidation of alcohols to ketones (TOF = 1,200 h⁻¹) . Iron complexes show broad-spectrum antimicrobial activity, with MIC values as low as 8 µg/mL against Staphylococcus aureus .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals a two-stage decomposition profile:
-
Stage 1 (220–280°C): Loss of benzoyl group (Δm = 32%).
-
Stage 2 (350–420°C): Breakdown of quinolinyl-thiourea backbone (Δm = 58%).
Biological Activity Modulation via Derivatization
Derivatives synthesized through these reactions exhibit enhanced pharmacological properties:
Derivative Type | IC₅₀ (μM) against MCF-7 | LogP | Solubility (mg/mL) |
---|---|---|---|
Parent compound | 225 ± 12 | 3.2 | 0.15 |
Disulfide oxidation | 148 ± 9 | 2.8 | 0.22 |
Cu complex | 94 ± 6 | 1.9 | 0.08 |
The disulfide derivative shows improved cytotoxicity, attributed to enhanced cellular uptake.
Scientific Research Applications
Pharmacological Applications
N-benzoyl-N'-(6-methyl-5-quinolinyl)thiourea and its derivatives have been extensively studied for their biological activities. The following table summarizes key pharmacological effects observed in various studies:
Case Studies
- Anticancer Activity : A study evaluated the anticancer potential of this compound against human chronic myelogenous leukemia cells. The compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation compared to standard chemotherapeutics .
- Antimicrobial Efficacy : In a series of tests against common pathogens such as Staphylococcus aureus and Escherichia coli, the thiourea derivative displayed notable antibacterial properties, with minimum inhibitory concentration (MIC) values comparable to traditional antibiotics .
Synthetic Applications
This compound serves as a versatile building block in synthetic chemistry. Its ability to undergo cyclization reactions allows for the generation of various heterocyclic compounds, which are crucial in drug development.
Synthetic Pathways
The compound can be synthesized through several methods, including:
- Refluxing with Isothiocyanates : This method involves reacting benzoyl chloride with 6-methyl-5-quinoline isothiocyanate to yield the desired thiourea .
- Cyclization Reactions : Utilizing the thiourea as a precursor for cyclization can lead to the formation of complex heterocycles that exhibit enhanced biological activities .
Material Science Applications
Beyond its biological applications, this compound finds utility in materials science.
Properties and Uses
The compound has been investigated for its potential as:
- Corrosion Inhibitor : Studies indicate that thiourea derivatives can effectively prevent metal corrosion in acidic environments, making them valuable in industrial applications .
- Non-Ionic Surfactant : The surfactant properties of thioureas make them suitable for use in formulations requiring surface-active agents .
Mechanism of Action
The mechanism of action of N-benzoyl-N’-(6-methyl-5-quinolinyl)thiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with cellular receptors, leading to various pharmacological effects. The quinolinyl group is known to intercalate with DNA, potentially disrupting cellular processes and leading to antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N-benzoyl-N’-(6-methyl-1,2,3,4-tetrahydro-5-quinolinyl)thiourea: Similar structure but with a tetrahydroquinoline ring.
N-benzoyl-N’-(5-quinolinyl)thiourea: Lacks the methyl group on the quinoline ring.
Uniqueness
N-benzoyl-N’-(6-methyl-5-quinolinyl)thiourea is unique due to the presence of both the benzoyl and quinolinyl groups, which confer specific chemical and biological properties. The methyl group on the quinoline ring may enhance its lipophilicity and influence its interaction with biological targets.
Biological Activity
N-benzoyl-N'-(6-methyl-5-quinolinyl)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.
Synthesis and Structural Characteristics
This compound can be synthesized through the reaction of 6-methyl-5-quinolinecarboxylic acid derivatives with benzoyl isothiocyanate. The structure of this compound features a thiourea moiety, which is known for enhancing biological activity through various mechanisms, including enzyme inhibition and interaction with cellular targets.
Anticancer Activity
Research has shown that thiourea derivatives, including this compound, exhibit promising anticancer properties. For instance, studies indicate that this compound can induce apoptosis in various cancer cell lines by disrupting cell cycle progression and promoting cell death pathways.
- Case Study : In vitro studies demonstrated that this compound exhibited cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 225 µM, suggesting a moderate efficacy compared to other thiourea derivatives .
Antimicrobial Activity
This compound also displays notable antibacterial and antifungal properties. It has been tested against several bacterial strains, demonstrating effective inhibition.
- Data Table: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.25 µg/mL |
Escherichia coli | 0.5 µg/mL |
Candida albicans | 1.0 µg/mL |
These results indicate that this compound can serve as a potential lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of thiourea derivatives has been explored, with compounds showing significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. This compound may contribute to reducing inflammation in various models.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Thioureas often act as inhibitors of key enzymes involved in cancer progression and microbial metabolism.
- Cell Cycle Arrest : This compound has been observed to induce cell cycle arrest at the S phase in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thioureas can increase ROS levels within cells, contributing to their cytotoxic effects against tumor cells .
Properties
IUPAC Name |
N-[(6-methylquinolin-5-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-12-9-10-15-14(8-5-11-19-15)16(12)20-18(23)21-17(22)13-6-3-2-4-7-13/h2-11H,1H3,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYRMJQYFOYCRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.